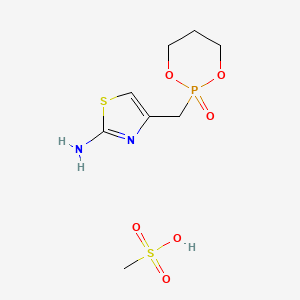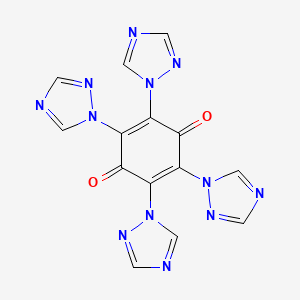
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by the presence of four 1H-1,2,4-triazol-1-yl groups attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1-4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are carefully controlled to minimize impurities and maximize efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The triazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .
科学的研究の応用
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
作用機序
The mechanism of action of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The triazole groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
Tetrazole Compounds: Examples include 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine.
Uniqueness
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its multiple triazole groups attached to a cyclohexa-dione core, providing a versatile scaffold for further functionalization and applications in various fields .
特性
分子式 |
C14H8N12O2 |
|---|---|
分子量 |
376.29 g/mol |
IUPAC名 |
2,3,5,6-tetrakis(1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H8N12O2/c27-13-9(23-5-15-1-19-23)10(24-6-16-2-20-24)14(28)12(26-8-18-4-22-26)11(13)25-7-17-3-21-25/h1-8H |
InChIキー |
BGNIXBGKOCWKMQ-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)C2=C(C(=O)C(=C(C2=O)N3C=NC=N3)N4C=NC=N4)N5C=NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



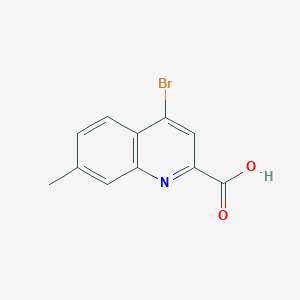


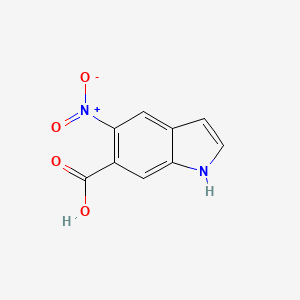
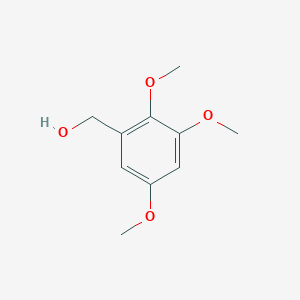
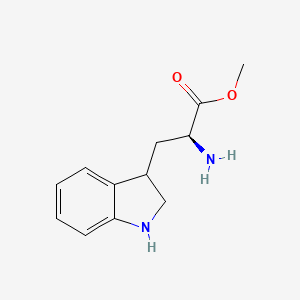
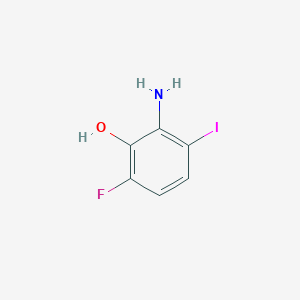


![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
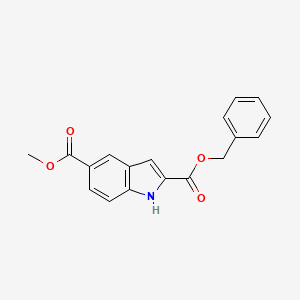
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
